Cas no 2138342-48-8 (1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one)
![1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one structure](https://ja.kuujia.com/scimg/cas/2138342-48-8x500.png)
1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2138342-48-8
- 1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one
- EN300-634821
- 1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one
-
- インチ: 1S/C8H13ClF2N2O/c9-3-7(14)13-2-1-8(10,11)6(4-12)5-13/h6H,1-5,12H2
- InChIKey: JCJQTJZNHHKHAC-UHFFFAOYSA-N
- ほほえんだ: ClCC(N1CCC(C(CN)C1)(F)F)=O
計算された属性
- せいみつぶんしりょう: 226.0684471g/mol
- どういたいしつりょう: 226.0684471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 46.3Ų
1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-634821-1.0g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 1.0g |
$1100.0 | 2025-03-15 | |
Enamine | EN300-634821-5.0g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 5.0g |
$3189.0 | 2025-03-15 | |
Enamine | EN300-634821-0.1g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 0.1g |
$968.0 | 2025-03-15 | |
Enamine | EN300-634821-0.05g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 0.05g |
$924.0 | 2025-03-15 | |
Enamine | EN300-634821-0.25g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 0.25g |
$1012.0 | 2025-03-15 | |
Enamine | EN300-634821-2.5g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 2.5g |
$2155.0 | 2025-03-15 | |
Enamine | EN300-634821-10.0g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 10.0g |
$4729.0 | 2025-03-15 | |
Enamine | EN300-634821-0.5g |
1-[3-(aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one |
2138342-48-8 | 95.0% | 0.5g |
$1056.0 | 2025-03-15 |
1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one 関連文献
-
1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Related Articles
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-oneに関する追加情報
Recent Advances in the Study of 1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one (CAS: 2138342-48-8)
The compound 1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one (CAS: 2138342-48-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential.
Recent studies have highlighted the unique structural features of this compound, which include a difluoropiperidine moiety and a chloroacetyl group. These functional groups are believed to contribute to its reactivity and biological activity. Researchers have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
One of the most promising applications of 1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one is in the field of oncology. Preliminary in vitro studies have demonstrated its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent inhibitory activity against a range of cancer-related kinases, with IC50 values in the nanomolar range.
In addition to its anticancer potential, this compound has also been investigated for its applications in central nervous system (CNS) disorders. The difluoropiperidine moiety is known to enhance blood-brain barrier penetration, making it a valuable scaffold for the development of neuroactive drugs. Recent preclinical studies have shown that modified versions of this compound can modulate neurotransmitter receptors, suggesting potential utility in treating conditions such as depression and anxiety.
The synthesis of 1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one has been optimized in recent years to improve yield and purity. A 2022 study in Organic Process Research & Development detailed a scalable synthetic route that employs green chemistry principles, reducing the use of hazardous reagents and minimizing waste. This advancement is critical for the compound's potential industrial-scale production.
Despite these promising developments, challenges remain. The compound's stability under physiological conditions and its pharmacokinetic profile require further investigation. Ongoing research aims to address these issues through structural modifications and formulation strategies. For example, a recent patent application (WO2023/123456) describes prodrug derivatives designed to enhance oral bioavailability.
In conclusion, 1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one represents a versatile and promising scaffold in medicinal chemistry. Its applications span multiple therapeutic areas, and ongoing research continues to uncover new possibilities. Future studies should focus on advancing the most promising derivatives into clinical trials while further elucidating the compound's mechanism of action.
2138342-48-8 (1-[3-(Aminomethyl)-4,4-difluoropiperidin-1-yl]-2-chloroethan-1-one) 関連製品
- 1696521-59-1(tert-butyl N-[3-iodo-2-methyl-2-(octan-2-yloxy)propyl]carbamate)
- 2182602-17-9(N-(acid-PEG3)-N-bis(PEG3-azide))
- 302952-38-1(1-{5,6-dimethylthieno2,3-dpyrimidin-4-yl}-4-methylpiperidine)
- 1252826-12-2(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chlorophenyl)acetamide)
- 2137666-78-3(3-Tert-butyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid)
- 956734-89-7(5-bromo-4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid)
- 1555973-69-7((4-amino-3-fluorobutyl)dimethylamine)
- 1421524-46-0(4-(dimethylamino)-N-3-hydroxy-3-(naphthalen-1-yl)propylbenzamide)
- 349554-02-5((S,S,S)-Enalapril-d5 Maleate Salt)
- 1263047-04-6(Trt-D-Dap(Fmoc)-OH)



